molecular formula C7H6ClN3 B1474665 6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine CAS No. 1692094-80-6

6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine

Cat. No.: B1474665
CAS No.: 1692094-80-6
M. Wt: 167.59 g/mol
InChI Key: HGJODKFXUUQNOQ-UHFFFAOYSA-N
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Description

6-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is a chemical compound of significant interest in medicinal and agricultural chemistry research. This chloropyrimidine derivative features a prop-2-yn-1-yl (propargyl) amine group, making it a versatile building block for synthesizing more complex molecules. The chlorine atom at the 6-position is highly reactive towards nucleophilic aromatic substitution, allowing for further functionalization, while the propargyl group offers potential for click chemistry applications, facilitating the creation of molecular libraries for high-throughput screening . Pyrimidine cores are recognized as privileged scaffolds in drug discovery due to their presence in a wide range of bioactive molecules . Researchers utilize this compound as a key intermediate in developing potential therapeutic agents. Structural analogs of this compound have been investigated for various biological activities. For instance, certain 2-amino-4,6-dichloropyrimidine derivatives have demonstrated potent inhibitory effects on immune-activated nitric oxide (NO) production, suggesting potential applications in immunology and inflammation research . Furthermore, substituted pyrimidines are frequently explored in oncology research for their ability to inhibit receptor tyrosine kinases (RTKs) and disrupt microtubule assembly, which are critical pathways in cancer cell proliferation and survival . This product is intended for chemical synthesis and biological research applications only. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-chloro-N-prop-2-ynylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h1,4-5H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJODKFXUUQNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is noted for its structural features that may confer diverse pharmacological properties, making it a candidate for further research.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN3C_9H_{10}ClN_3. The presence of a chlorine atom at the 6-position of the pyrimidine ring and a propynyl group at the nitrogen atom significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been observed to bind to various enzymes and receptors, modulating their activities. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against several cancer cell lines. In vitro studies have demonstrated its effectiveness against:

  • Lung carcinoma (A549)
  • Breast adenocarcinoma (MCF7)
  • Colon adenocarcinoma (LoVo and HT29)

Table 1 summarizes the cytotoxic effects observed in these studies:

Cell LineIC50 (µM)Mechanism of Action
A54912.5Induction of apoptosis
MCF715.0Inhibition of cell cycle progression
LoVo10.0VEGFR-2 inhibition
HT298.5Caspase activation

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity . Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2:

MicroorganismMIC (µM)Activity Type
Staphylococcus aureus5.0Bactericidal
Escherichia coli10.0Bacteriostatic
Candida albicans15.0Fungicidal

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Anticancer Efficacy : A study evaluated the effects of various pyrimidine derivatives, including this compound, on cancer cell lines. The results indicated significant cytotoxic effects, particularly through the activation of apoptotic pathways.
  • Antimicrobial Evaluation : Another study focused on assessing the antimicrobial properties of this compound against clinical isolates. The findings revealed that it could serve as a lead compound for developing new antimicrobial agents due to its low MIC values against resistant strains.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrimidine ring significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances potency, while variations in alkyl substituents can alter selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituents at the 4- and 6-positions. Below is a comparative analysis of key analogues:

Compound Name R Group Molecular Weight LogP<sup>*</sup> Water Solubility Key Structural Features
6-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine Propargyl 183.62 1.2 Moderate Alkyne for click chemistry
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine (4) 4-fluorophenyl 273.71 2.8 Low Extended π-system (pyrido-pyrimidine)
6-Chloro-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (40) 4-methylsulfonylphenyl 340.0 1.5 High Sulfonyl enhances solubility
Autophinib (6-Chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine) 5-methylpyrazole + 4-nitrophenoxy 346.73 2.3 Moderate Nitrophenoxy electron-withdrawing group
6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine 4-fluorobenzyl 237.66 2.5 Low Benzyl group increases lipophilicity

<sup>*</sup>Predicted using fragment-based methods.

Key Observations:
  • Propargyl Group : The propargyl substituent in this compound offers synthetic flexibility (e.g., copper-catalyzed azide-alkyne cycloaddition) but may reduce metabolic stability compared to aryl substituents.
  • Aryl vs. Heteroaryl: Aryl groups (e.g., 4-fluorophenyl in ) enhance lipophilicity and target binding in kinase inhibitors, while heteroaryl systems (e.g., thieno-pyrimidine in ) improve solubility and electronic properties.
  • Electron-Withdrawing Groups: Nitrophenoxy (Autophinib ) and sulfonyl groups () increase polarity and solubility, critical for pharmacokinetics.
Key Observations:
  • Kinase Inhibition: Thieno-pyrimidine () and pyrazolo-pyrimidine () cores are prevalent in kinase inhibitors due to their ATP-binding site compatibility.
  • Anti-Infective Activity : Chlorophenyl substituents () enhance antibacterial activity, though potency varies with core structure.
  • Target Flexibility: Minor structural changes (e.g., propargyl vs. pyrazole in ) dramatically alter target specificity.

Preparation Methods

Nucleophilic Aromatic Substitution on 6-chloropyrimidin-4-amine

  • The classical approach involves direct substitution of the 4-amino group on 6-chloropyrimidin-4-amine with propargyl amine.
  • Reaction conditions typically include:
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Elevated temperatures (e.g., 60–100 °C) to facilitate substitution.
    • Molar ratios: A slight excess of propargyl amine to drive the reaction to completion.
  • The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic 4-position carbon, displacing a leaving group (if applicable) or substituting directly if the starting material is a 4-chloropyrimidine derivative.

Buchwald–Hartwig Amination

  • An alternative and more modern method involves palladium-catalyzed amination (Buchwald–Hartwig coupling).
  • This method allows the coupling of 6-chloropyrimidine derivatives with propargyl amine under milder conditions with higher selectivity.
  • Typical conditions include:
    • Catalyst: Pd-based catalysts such as Pd2(dba)3 or Pd(OAc)2 with appropriate ligands.
    • Base: Sodium tert-butoxide or cesium carbonate.
    • Solvent: Toluene, dioxane, or DMF.
    • Temperature: Moderate heating (80–110 °C).
  • This method is advantageous for its tolerance to various functional groups and higher yields.

Stepwise Synthesis via Pyrimidine Precursors

  • Some synthetic routes start from 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine.
  • The selective substitution at the 4-position with propargyl amine is performed first, followed by substitution at the 6-position with chloride or other groups.
  • This approach allows for better control over regioselectivity and purity.

Representative Synthetic Route Example

Step Reagents and Conditions Outcome/Notes
1 2,4-dichloropyrimidine + propargyl amine, DMF, 80 °C, 12 h Substitution at 4-position to form this compound
2 Purification by recrystallization or chromatography Isolated pure product with typical yields of 60–85%

Research Findings and Data Analysis

  • According to patent literature (WO2012170976A2), nucleophilic aromatic substitution on pyrimidine derivatives with propargyl amine is a well-established method for preparing compounds such as this compound.
  • The use of Buchwald–Hartwig amination has been demonstrated to improve yields and selectivity in the synthesis of related pyrimidine derivatives, suggesting its applicability to this compound as well.
  • Optimization of reaction parameters such as solvent, temperature, and catalyst loading significantly affects the purity and yield.
  • No significant side reactions are reported when using controlled conditions, but care must be taken to avoid over-substitution or polymerization of the alkyne moiety.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Typical Yield (%)
Direct Nucleophilic Aromatic Substitution 6-chloropyrimidin-4-amine + propargyl amine DMF or DMSO, 60–100 °C, excess amine Simple, straightforward 60–75
Buchwald–Hartwig Amination 6-chloropyrimidine + propargyl amine Pd catalyst, base, toluene, 80–110 °C Higher selectivity, milder conditions 70–85
Stepwise substitution from dichloropyrimidine 2,4-dichloropyrimidine + propargyl amine DMF, heat, controlled substitution Regioselective, versatile 65–80

Q & A

Basic: What synthetic routes are recommended for preparing 6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine?

Methodological Answer:
The palladium-catalyzed amination of chloro-substituted pyrimidines with propargylamine is a validated approach. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like Xantphos in toluene at 80–100°C under inert conditions yield the target compound. Key parameters include maintaining anhydrous conditions and optimizing the molar ratio of propargylamine to the chloro-pyrimidine precursor (1:1.2–1.5) to minimize side reactions .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation. For pyrimidine derivatives, dihedral angles between the pyrimidine ring and substituents (e.g., propargyl group) should be analyzed. Intramolecular hydrogen bonds (e.g., N–H⋯N) and deviations from planarity (e.g., <10° for aromatic rings) provide critical validation . Solid-state NMR can complement crystallography by probing dynamic interactions in the absence of single crystals.

Advanced: How can researchers address low yields in cross-coupling reactions during synthesis?

Methodological Answer:
Low yields often stem from catalyst deactivation or competing side reactions. Strategies include:

  • Catalyst Optimization: Increase Pd loading (2–5 mol%) and use electron-rich ligands (e.g., DavePhos) to stabilize intermediates.
  • Temperature Control: Gradual heating (e.g., 80°C → 100°C) reduces decomposition of thermally sensitive propargylamine.
  • Additives: Silver salts (Ag₂CO₃) can scavenge chloride ions, preventing catalyst poisoning .

Advanced: How to resolve contradictions between NMR and mass spectrometry data for this compound?

Methodological Answer:
Contradictions may arise from impurities or solvent adducts. Steps:

Purification: Re-crystallize using mixed solvents (e.g., ethyl acetate/hexane) to remove trace impurities.

Deuterated Solvents: Use DMSO-d₆ for NMR to avoid proton exchange artifacts.

High-Resolution MS: Confirm molecular ions ([M+H]⁺) with HRMS (error < 2 ppm) to distinguish isotopic patterns from adducts .

Basic: Which analytical techniques are critical for assessing purity?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients (95:5 → 50:50 over 20 min).
  • ¹H/¹³C NMR: Compare integration ratios to detect unreacted starting materials.
  • Elemental Analysis: Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How to optimize reaction conditions for scale-up (>10 g)?

Methodological Answer:
Apply Design of Experiments (DoE) to assess variables:

  • Key Factors: Temperature (80–110°C), catalyst loading (1–5 mol%), and reaction time (12–24 hr).
  • Response Surface Methodology: Identify interactions between variables to maximize yield while minimizing Pd residue.
  • Process Control: Inline FTIR monitors reaction progress in real-time .

Basic: What are the solubility characteristics of this compound?

Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to its pyrimidine core and propargyl group. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with aqueous buffers (<1% DMSO) to avoid precipitation .

Advanced: How to investigate substituent effects on biological activity using computational methods?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2).
  • DFT Calculations: Compare electron density maps of the propargyl group vs. alkyl analogs to predict steric/electronic effects.
  • MD Simulations: Run 100-ns trajectories to assess binding stability under physiological conditions .

Advanced: How to mitigate hygroscopicity during storage?

Methodological Answer:

  • Desiccants: Store under argon with molecular sieves (3 Å) at −20°C.
  • Lyophilization: Pre-lyophilize the compound to remove residual solvents (e.g., DMF) that attract moisture.
  • Polymorph Screening: Identify stable crystalline forms via solvent-drop grinding to reduce amorphous content .

Basic: What are the potential biological targets of this compound?

Methodological Answer:
Pyrimidine derivatives often target kinase enzymes. Preliminary screening should include:

  • Kinase Profiling: Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1–10 µM.
  • Cellular Assays: Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via MTT assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Reactant of Route 2
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6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine

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